Lipophilicity (LogP) Enhancement as a Key Differentiator from 2-Phenylpropanoic Acid
The introduction of a -CF3 group at the para position of the phenyl ring in 2-[4-(trifluoromethyl)phenyl]propanoic acid significantly increases its lipophilicity compared to the unsubstituted parent, 2-phenylpropanoic acid. This is a well-established class-level effect of -CF3 substitution [1]. The measured calculated LogP (cLogP) for 2-[4-(trifluoromethyl)phenyl]propanoic acid is 2.89 , representing a substantial increase over the cLogP of 1.41 for 2-phenylpropanoic acid [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | cLogP = 2.89 |
| Comparator Or Baseline | 2-Phenylpropanoic acid, cLogP = 1.41 |
| Quantified Difference | ΔcLogP = +1.48 |
| Conditions | In silico calculation; experimental LogD7.4 values may vary. |
Why This Matters
Higher lipophilicity is a primary driver for improved membrane permeability and, consequently, oral bioavailability, making the -CF3 analog a more attractive starting point for lead compounds targeting intracellular pathways.
- [1] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
- [2] PubChem. (2005). 2-Phenylpropanoic acid. National Library of Medicine. View Source
